

# An In-depth Technical Guide to the Chemical Structure and Synthesis of Thiobutabarbital

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## Compound of Interest

Compound Name: *Thiobutabarbital*

Cat. No.: *B3421131*

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This guide provides a comprehensive overview of the chemical properties and synthesis of **Thiobutabarbital**, a short-acting barbiturate derivative. Designed for researchers, scientists, and professionals in drug development, this document details its structural information, physicochemical properties, and a detailed protocol for its synthesis.

## Chemical Structure and Identification

**Thiobutabarbital**, also known as Inactin or Brevinarcon, is a sedative, anticonvulsant, and hypnotic agent.[1][2] Its chemical structure is characterized by a pyrimidine ring with two carbonyl groups, a thiocarbonyl group, and two alkyl substituents at the 5-position. The presence of a sulfur atom in place of an oxygen atom at the 2-position classifies it as a thiobarbiturate, which generally results in a faster onset and shorter duration of action compared to its oxy-barbiturate counterpart.

The molecule contains a stereocenter at the sec-butyl group, meaning it exists as a racemic mixture of two enantiomers, (R)- and (S)-forms.[2]

Table 1: Chemical Identifiers and Structural Information for **Thiobutabarbital**

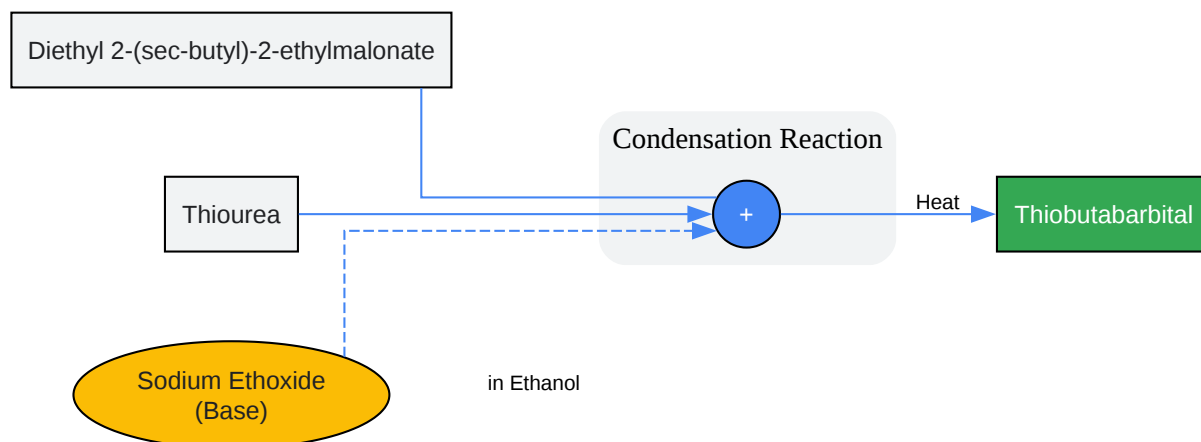
Identifier	Value
IUPAC Name	5-sec-butyl-5-ethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione[1][2]
Other Names	Thiobutabarbital, Inactin, Brevinarcon, 5-sec-Butyl-5-ethyl-2-thiobarbituric acid[1][2][3]
CAS Number	2095-57-0[1][4]
Molecular Formula	C <sub>10</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub> S[1][2][4]
Canonical SMILES	<chem>CCC(C)C1(CC)C(=O)NC(=S)NC1=O</chem> [5]
InChI	InChI=1S/C10H16N2O2S/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)[1][2]
InChIKey	IDELNEDBPWKHGK-UHFFFAOYSA-N[1][2]

Table 2: Physicochemical and Pharmacological Properties of **Thiobutabarbital**

Property	Value
Molar Mass	228.31 g/mol [1][2][4]
Melting Point	163-165 °C[4], 169 °C[6]
Solubility	Readily soluble in water (as sodium salt)[4][7]
Density	1.19 g/cm <sup>3</sup> [8]
XLogP3	2.2[8][9]
Hydrogen Bond Donors	2[8]
Hydrogen Bond Acceptors	3[8]
Pharmacological Class	Short-acting barbiturate, sedative, hypnotic[2][10]

## Synthesis of Thiobutabarbital

The synthesis of **Thiobutabarbital** is classically achieved through the condensation of a disubstituted malonic ester with thiourea. This reaction is a standard method for producing thiobarbituric acid derivatives. The key starting material is diethyl 2-(sec-butyl)-2-ethylmalonate.



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**Figure 1:** Chemical synthesis pathway for **Thiobutabarbital**.

This protocol describes the synthesis of **Thiobutabarbital** from diethyl 2-(sec-butyl)-2-ethylmalonate and thiourea.

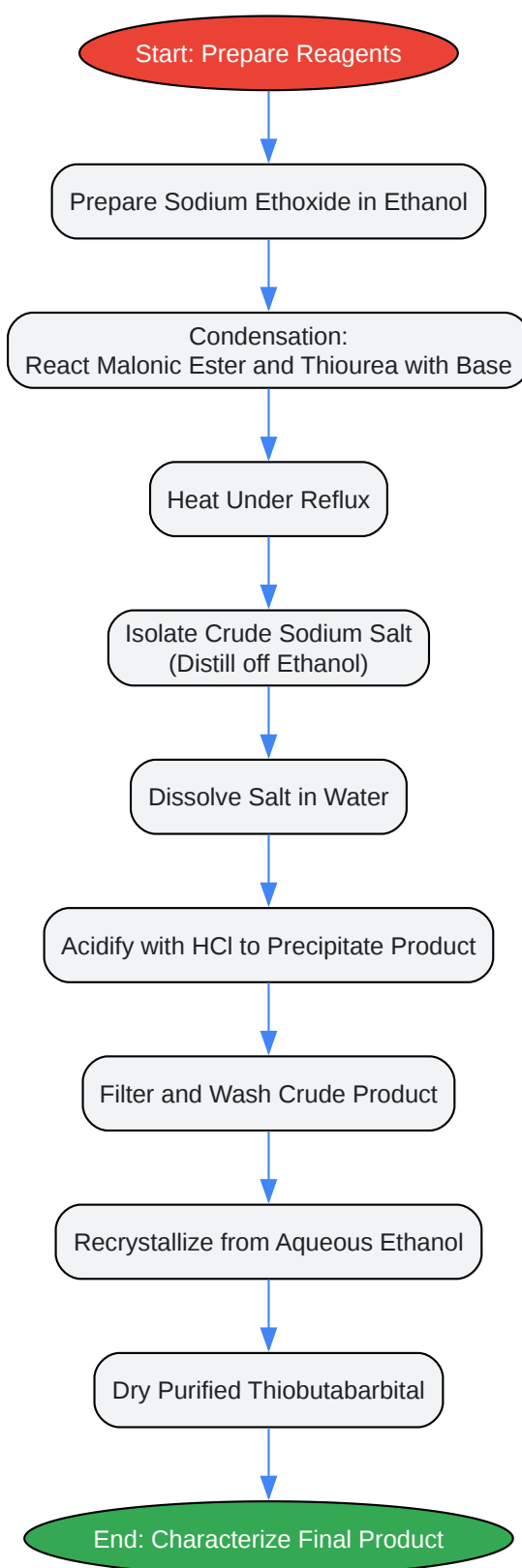
Materials and Reagents:

- Diethyl 2-(sec-butyl)-2-ethylmalonate
- Thiourea
- Sodium metal
- Absolute Ethanol
- Diethyl ether
- Hydrochloric acid (concentrated)

- Activated charcoal
- Distilled water

Procedure:

- **Preparation of Sodium Ethoxide Solution:** In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol. The reaction is exothermic and should be performed with caution in an ice bath to control the temperature. This creates the sodium ethoxide base required for the condensation.
- **Condensation Reaction:** To the freshly prepared sodium ethoxide solution, add a solution of diethyl 2-(sec-butyl)-2-ethylmalonate and thiourea in absolute ethanol. The mixture is then heated under reflux for several hours to drive the condensation reaction to completion.
- **Isolation of the Sodium Salt:** After the reflux period, the ethanol is removed by distillation. The resulting residue contains the sodium salt of **Thiobutabarbital**. This crude salt is dissolved in water.
- **Precipitation of Thiobutabarbital:** The aqueous solution of the sodium salt is filtered and then acidified with concentrated hydrochloric acid. The acidification protonates the barbiturate ring, causing the free acid form of **Thiobutabarbital** to precipitate out of the solution.
- **Purification:** The crude **Thiobutabarbital** precipitate is collected by filtration, washed with cold water, and then dried. For further purification, the product can be recrystallized from a suitable solvent system, such as aqueous ethanol. Decolorizing with activated charcoal may be necessary to remove colored impurities.
- **Drying and Characterization:** The purified crystals are dried under vacuum. The final product's identity and purity can be confirmed using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.



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**Figure 2:** Logical workflow for the synthesis and purification of **Thiobutabarbital**.

## Modern Synthetic Approaches

While the classical condensation remains a robust method, modern synthetic chemistry offers alternative routes. A recently described three-step synthesis for various thiobarbiturate derivatives can be adapted for **Thiobutabarbital**.<sup>[11]</sup> This method involves a manganese(III) acetate-mediated carbon-carbon bond formation between a terminal alkene and a malonate derivative as the key first step.<sup>[11]</sup> This is followed by further modifications and the final condensation with thiourea.<sup>[11]</sup> These newer methods can offer advantages in terms of substrate scope and milder reaction conditions.

This guide provides the fundamental chemical and synthetic knowledge required for the scientific exploration and development of **Thiobutabarbital**. The detailed protocols and structured data are intended to be a valuable resource for professionals in the field.

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